molecular formula C9H5BrF4O2 B2856206 3-Fluoro-4-(trifluoromethoxy)phenacyl bromide CAS No. 1448246-57-8

3-Fluoro-4-(trifluoromethoxy)phenacyl bromide

Cat. No.: B2856206
CAS No.: 1448246-57-8
M. Wt: 301.035
InChI Key: FMZFAEYQJAWXNW-UHFFFAOYSA-N
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Description

3-Fluoro-4-(trifluoromethoxy)phenacyl bromide is a chemical compound with the molecular formula C9H5BrF4O2 and a molecular weight of 301.04 g/mol . It is also known by its IUPAC name, 2-bromo-1-(3-fluoro-4-(trifluoromethoxy)phenyl)ethan-1-one . This compound is characterized by the presence of both fluorine and bromine atoms, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

The synthesis of 3-Fluoro-4-(trifluoromethoxy)phenacyl bromide typically involves the bromination of 3-Fluoro-4-(trifluoromethoxy)acetophenone. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent . Industrial production methods may involve optimization of reaction parameters to achieve high yields and purity.

Chemical Reactions Analysis

3-Fluoro-4-(trifluoromethoxy)phenacyl bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction of the carbonyl group can lead to the formation of alcohols.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(trifluoromethoxy)phenacyl bromide involves its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can lead to the inhibition or activation of specific enzymes or receptors, thereby exerting its effects . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

3-Fluoro-4-(trifluoromethoxy)phenacyl bromide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and applications compared to other similar compounds.

Properties

IUPAC Name

2-bromo-1-[3-fluoro-4-(trifluoromethoxy)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrF4O2/c10-4-7(15)5-1-2-8(6(11)3-5)16-9(12,13)14/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMZFAEYQJAWXNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)CBr)F)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrF4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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